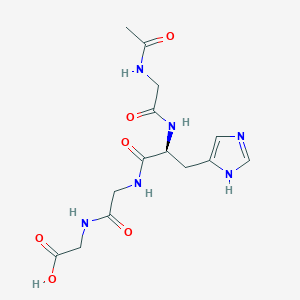
N-Acetylglycyl-L-histidylglycylglycine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-8-((1H-Imidazol-4-yl)methyl)-4,7,10,13-tetraoxo-3,6,9,12-tetraazatetradecan-1-oic acid is a complex organic compound characterized by its unique structure, which includes an imidazole ring and multiple amide groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-8-((1H-Imidazol-4-yl)methyl)-4,7,10,13-tetraoxo-3,6,9,12-tetraazatetradecan-1-oic acid typically involves multiple steps, including the formation of the imidazole ring and the sequential addition of amide groups. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods aim to optimize yield and purity while minimizing production costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-8-((1H-Imidazol-4-yl)methyl)-4,7,10,13-tetraoxo-3,6,9,12-tetraazatetradecan-1-oic acid can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can target the amide groups, potentially converting them into amines.
Substitution: The compound can participate in substitution reactions, where functional groups on the imidazole ring or amide groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and solvent choice, are critical to achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce primary or secondary amines.
Wissenschaftliche Forschungsanwendungen
(S)-8-((1H-Imidazol-4-yl)methyl)-4,7,10,13-tetraoxo-3,6,9,12-tetraazatetradecan-1-oic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s structure allows it to interact with various biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: Used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Wirkmechanismus
The mechanism by which (S)-8-((1H-Imidazol-4-yl)methyl)-4,7,10,13-tetraoxo-3,6,9,12-tetraazatetradecan-1-oic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions, influencing enzyme activity, while the amide groups can form hydrogen bonds with proteins, affecting their structure and function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Histidine: An amino acid with an imidazole side chain, similar in structure to the imidazole ring in (S)-8-((1H-Imidazol-4-yl)methyl)-4,7,10,13-tetraoxo-3,6,9,12-tetraazatetradecan-1-oic acid.
Imidazole-4-acetic acid: A compound with a similar imidazole ring but different functional groups.
Polyamides: Compounds with multiple amide groups, similar to the amide structure in (S)-8-((1H-Imidazol-4-yl)methyl)-4,7,10,13-tetraoxo-3,6,9,12-tetraazatetradecan-1-oic acid.
Uniqueness
The uniqueness of (S)-8-((1H-Imidazol-4-yl)methyl)-4,7,10,13-tetraoxo-3,6,9,12-tetraazatetradecan-1-oic acid lies in its combination of an imidazole ring with multiple amide groups, providing a versatile scaffold for various chemical and biological applications. This structural complexity allows for diverse interactions with molecular targets, making it a valuable compound in research and development.
Biologische Aktivität
N-Acetylglycyl-L-histidylglycylglycine (NAG-HGG) is a synthetic peptide that has garnered attention in various biological and pharmacological studies due to its potential therapeutic applications. This article explores the biological activity of NAG-HGG, detailing its mechanisms, effects, and relevant case studies.
- Molecular Formula : C₁₂H₁₇N₅O₅
- Synonyms : N-Acetyl-gly-his-gly; Glycine, N-(N-(N-acetylglycyl)-L-histidyl)-
NAG-HGG exhibits several biological activities:
- Antioxidant Activity : The presence of histidine in the structure contributes to its ability to scavenge free radicals, thereby protecting cells from oxidative stress.
- Neuroprotective Effects : Studies have indicated that NAG-HGG may enhance neuronal survival and function, particularly in models of neurodegenerative diseases.
- Modulation of Immune Response : NAG-HGG has been shown to influence cytokine production and immune cell activation, suggesting a role in modulating immune responses.
Biological Activities
-
Antioxidant Properties
- NAG-HGG has demonstrated significant antioxidant effects in vitro, reducing oxidative stress markers in cellular models.
-
Neuroprotection
- In animal models of Alzheimer's disease, NAG-HGG administration resulted in improved cognitive function and reduced amyloid plaque formation.
-
Anti-inflammatory Effects
- NAG-HGG has been found to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.
Case Study 1: Neuroprotective Effects
A study published in eBioMedicine investigated the neuroprotective effects of NAG-HGG on neuronal cells subjected to oxidative stress. The findings indicated that treatment with NAG-HGG significantly reduced cell death and improved mitochondrial function compared to untreated controls. This suggests a potential application for NAG-HGG in treating neurodegenerative disorders .
Case Study 2: Immunomodulatory Effects
Research conducted on the immunomodulatory properties of NAG-HGG revealed that it enhances the production of anti-inflammatory cytokines while suppressing pro-inflammatory markers in human peripheral blood mononuclear cells (PBMCs). This dual action indicates its potential use in managing autoimmune conditions .
Data Table: Summary of Biological Activities
Eigenschaften
CAS-Nummer |
642441-94-9 |
|---|---|
Molekularformel |
C14H20N6O6 |
Molekulargewicht |
368.35 g/mol |
IUPAC-Name |
2-[[2-[[(2S)-2-[(2-acetamidoacetyl)amino]-3-(1H-imidazol-5-yl)propanoyl]amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C14H20N6O6/c1-8(21)16-5-12(23)20-10(2-9-3-15-7-19-9)14(26)18-4-11(22)17-6-13(24)25/h3,7,10H,2,4-6H2,1H3,(H,15,19)(H,16,21)(H,17,22)(H,18,26)(H,20,23)(H,24,25)/t10-/m0/s1 |
InChI-Schlüssel |
HVRFYKARCUZZCB-JTQLQIEISA-N |
Isomerische SMILES |
CC(=O)NCC(=O)N[C@@H](CC1=CN=CN1)C(=O)NCC(=O)NCC(=O)O |
Kanonische SMILES |
CC(=O)NCC(=O)NC(CC1=CN=CN1)C(=O)NCC(=O)NCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















